molecular formula C7H7BF4N2 B1617335 4-Methylbenzenediazonium tetrafluoroborate CAS No. 459-44-9

4-Methylbenzenediazonium tetrafluoroborate

Cat. No.: B1617335
CAS No.: 459-44-9
M. Wt: 205.95 g/mol
InChI Key: ISOJODWLDZSAPV-UHFFFAOYSA-N
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Description

4-Methylbenzenediazonium tetrafluoroborate, also known as 4-toluenediazonium tetrafluoroborate, is an organic compound with the chemical formula C7H7BF4N2. It is characterized by its orange-yellow crystalline or powdery solid form. This compound is relatively stable under dry conditions but decomposes in humid environments. It is soluble in water and various organic solvents such as alcohols, ethers, and organic acids .

Preparation Methods

4-Methylbenzenediazonium tetrafluoroborate is typically synthesized through the reaction of aniline with nitrous acid under acidic conditions to form a diazonium salt intermediate. This intermediate is then reacted with tetrafluoroboric acid to yield the final product . The general reaction can be summarized as follows:

  • Formation of Diazonium Salt Intermediate

    • Aniline reacts with nitrous acid in an acidic medium to form the diazonium salt.
    • Reaction: C6H5NH2 + HNO2 + HCl → C6H5N2+Cl- + 2H2O
  • Formation of this compound

    • The diazonium salt intermediate reacts with tetrafluoroboric acid.
    • Reaction: C6H5N2+Cl- + HBF4 → C6H5N2+BF4- + HCl

Industrial production methods follow similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-Methylbenzenediazonium tetrafluoroborate undergoes various chemical reactions, including:

  • Substitution Reactions: : It can participate in electrophilic aromatic substitution reactions, where the diazonium group is replaced by other substituents.

    • Example: Sandmeyer reaction, where the diazonium group is replaced by a halogen.
    • Reaction: C6H5N2+BF4- + CuX → C6H5X + N2 + BF3 (X = Cl, Br, I)
  • Coupling Reactions: : It can couple with phenols or aromatic amines to form azo compounds.

    • Reaction: C6H5N2+BF4- + C6H5OH → C6H5N=N-C6H4OH + BF3
  • Reduction Reactions: : It can be reduced to form the corresponding aniline.

    • Reaction: C6H5N2+BF4- + H2 → C6H5NH2 + BF3

Common reagents used in these reactions include copper salts, phenols, and reducing agents like hydrogen gas. The major products formed from these reactions are halogenated benzenes, azo compounds, and anilines.

Scientific Research Applications

4-Methylbenzenediazonium tetrafluoroborate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methylbenzenediazonium tetrafluoroborate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can participate in electrophilic substitution, coupling, and reduction reactions, leading to the formation of diverse products. The molecular targets and pathways involved depend on the specific reaction and the nature of the substituents .

Comparison with Similar Compounds

4-Methylbenzenediazonium tetrafluoroborate can be compared with other diazonium salts, such as:

The uniqueness of this compound lies in its specific reactivity and the nature of the products formed, which are influenced by the presence of the methyl group.

Properties

IUPAC Name

4-methylbenzenediazonium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N2.BF4/c1-6-2-4-7(9-8)5-3-6;2-1(3,4)5/h2-5H,1H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISOJODWLDZSAPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC1=CC=C(C=C1)[N+]#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

57573-52-1 (Parent)
Record name p-Toluenediazonium fluoroborate
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DSSTOX Substance ID

DTXSID3060031
Record name Benzenediazonium, 4-methyl-, tetrafluoroborate(1-)
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Molecular Weight

205.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

459-44-9
Record name 4-Methylbenzenediazonium tetrafluoroborate
Source CAS Common Chemistry
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Record name p-Toluenediazonium fluoroborate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenediazonium, 4-methyl-, tetrafluoroborate(1-) (1:1)
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Record name Benzenediazonium, 4-methyl-, tetrafluoroborate(1-)
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Record name 4-methylbenzenediazonium tetrafluoroborate
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Record name 4-Methylbenzenediazonium tetrafluoroborate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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